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Compound of Interest

Compound Name: Dasatinib intermediate-1

Cat. No.: B023545 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for a pivotal

intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer

therapy. The focus of this document is the compound scientifically known as tert-butyl (5-((2-

chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)(6-chloro-2-methylpyrimidin-4-yl)carbamate. This

guide is intended to serve as a comprehensive resource for scientists and researchers involved

in the synthesis and analysis of Dasatinib and its related compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Dasatinib
intermediate-1.

¹H NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

10.02 s 1H NH (amide)

8.32 s 1H CH (thiazole)

7.42 d 1H Ar-H

7.28 m 2H Ar-H

6.95 s 1H CH (pyrimidine)

2.65 s 3H CH₃ (pyrimidine)

2.25 s 3H CH₃ (aromatic)

1.5 (estimated) s 9H C(CH₃)₃ (Boc)

Note: The chemical shift for the tert-butyl protons was not explicitly stated in the source

material and is an estimated value based on typical chemical shifts for Boc-protecting groups.

Infrared (IR) Spectroscopy
Detailed experimental IR data for this specific intermediate is not readily available in the public

domain. However, characteristic vibrational frequencies can be predicted based on its

functional groups.

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)

N-H (amide) 3300-3500

C=O (amide) 1630-1690

C=O (carbamate) 1700-1730

C=N 1640-1690

C-Cl 600-800
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Mass Spectrometry (MS)
Quantitative mass spectrometry data providing the exact mass or fragmentation pattern is not

specified in the available resources. The molecular weight of this intermediate is 522.45 g/mol ,

which would be a key feature in its mass spectrum.

Experimental Protocols
The following sections detail the methodologies for obtaining the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum was recorded on a 300 MHz spectrometer. The sample was dissolved in

deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.

Synthesis of Dasatinib Intermediate-1
The synthesis of tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)(6-chloro-2-

methylpyrimidin-4-yl)carbamate is a multi-step process. A crucial step involves the reaction of

2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid with a protecting group,

followed by coupling with 2-chloro-6-methylaniline.

One reported synthesis involves the following steps:

Protection: Methyl 2-(6-chloro-2-methylpyrimidin-4-yl-amino)thiazol-5-carboxylate is reacted

with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of N,N-dimethylaminopyridine

(DMAP) in tetrahydrofuran (THF).

Saponification: The resulting ester is saponified to the corresponding carboxylic acid.

Amide Coupling: The carboxylic acid is then coupled with 2-chloro-6-methylaniline to form

the final intermediate.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent

spectroscopic analysis of Dasatinib intermediate-1.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of a key

Dasatinib intermediate. For further in-depth analysis, it is recommended to consult the primary

literature and patents detailing the synthesis and characterization of Dasatinib. The provided

data and protocols should aid researchers in the successful identification and quality control of

this important compound in the drug development pipeline.

To cite this document: BenchChem. [Navigating the Spectroscopic Landscape of a Key
Dasatinib Precursor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023545#spectroscopic-data-nmr-ir-mass-for-
dasatinib-intermediate-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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